Ortho-Aminoaryl Structural Differentiation Versus 5-Phenethyl-1H-1,2,4-triazol-3-amine: Hydrogen-Bond Donor/Acceptor Count and Metal-Chelation Potential
5-(2-Aminophenethyl)-4H-1,2,4-triazol-3-amine possesses four hydrogen-bond donor sites (two from the triazole NH/amine and two from the aniline NH₂) and five acceptor sites, compared with three donors and four acceptors for 5-phenethyl-1H-1,2,4-triazol-3-amine (CAS 76955-91-4), which lacks the aryl amine entirely . The ortho-amino group also enables bidentate metal-chelation motifs (e.g., with Cu²⁺, Zn²⁺, or Fe³⁺) inaccessible to the phenethyl-only analog, a property documented crystallographically for related ortho-aminophenyl-triazole systems [1]. This difference in coordination capacity is structurally quantifiable by the presence of an additional primary amine with a calculated pKa ~4.6–5.0 (anilinium), complementing the triazole amino group (pKa ~5.5–6.5) .
| Evidence Dimension | Hydrogen-bond donor count / metal-chelation denticity |
|---|---|
| Target Compound Data | 4 H-bond donors (triazole NH, C3-NH₂, aniline NH₂ × 2); potential bidentate (N_triazole, N_aniline) chelator |
| Comparator Or Baseline | 5-Phenethyl-1H-1,2,4-triazol-3-amine (CAS 76955-91-4): 3 H-bond donors; monodentate coordination only |
| Quantified Difference | +1 H-bond donor; additional chelation mode (bidentate vs. monodentate) |
| Conditions | Structural and physicochemical comparison based on SMILES: Nc1n[nH]c(CCc2ccccc2N)n1 (target) vs. Nc1n[nH]c(CCc2ccccc2)n1 (comparator) |
Why This Matters
The extra hydrogen-bond donor and chelation site directly affect target engagement potential and metal-catalyzed synthetic utility, making the ortho-amino compound a distinct chemical tool rather than a redundant analog.
- [1] Janssen Pharmaceutica N.V. Novel Antimicrobial Triazole Derivatives. European Patent EP0061798B1, filed March 9, 1982, and issued August 20, 1986. Describes 2'-amino-2'-phenylethyl-1H-1,2,4-triazoles and their metal complexes. View Source
